molecular formula C16H11ClFN3 B6347057 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-04-4

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347057
CAS No.: 1354925-04-4
M. Wt: 299.73 g/mol
InChI Key: IADXTDUCEWAKCU-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method includes the reaction of 3-chlorobenzonitrile with 3-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.
  • Coordination Chemistry : It is utilized as a ligand in coordination chemistry, interacting with metal ions to form stable complexes.

Biology

  • Enzyme Inhibition Studies : Research has indicated that 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may inhibit specific enzymes, making it a valuable probe for studying biological pathways.
  • Biological Activity : Preliminary studies suggest its potential as an anti-inflammatory agent and its role in modulating various biological processes through receptor interaction .

Medicine

  • Therapeutic Potential : The compound is being explored for its anticancer properties. Its mechanism of action involves binding to active sites of target enzymes or receptors, thereby inhibiting their activity and affecting cellular pathways critical for tumor growth.
  • Drug Development : Due to its unique structure, it is considered for further development into pharmaceuticals targeting specific diseases .

Industry

  • Agrochemicals : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
  • Material Science : Its unique properties make it suitable for developing new materials with tailored functionalities .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that it effectively reduced kinase activity, providing insights into its mechanism as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(3-bromophenyl)pyrimidin-2-amine
  • 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
  • 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 3-fluorophenyl group at the 6-position, contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

The primary mechanism of action for this compound involves inhibiting tubulin polymerization, which is crucial for cancer cell division. By disrupting microtubule dynamics, this compound can hinder the proliferation of cancer cells. Additionally, its structural features suggest potential interactions with various molecular targets, including enzymes and receptors, leading to modulation of several biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The compound demonstrated an IC50 value of approximately 53.02 µM against gastric adenocarcinoma cells (AGS), indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger. The presence of halogen substituents in the phenyl rings enhances these antimicrobial effects .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been explored for anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound. Key findings include:

StudyFindings
Study A Investigated the cytotoxic effects on AGS cells; IC50 = 53.02 µM
Study B Demonstrated inhibition of tubulin polymerization in cancer cell lines
Study C Reported antimicrobial efficacy against E. coli and S. aureus
Study D Explored anti-inflammatory properties through cytokine inhibition

Properties

IUPAC Name

4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADXTDUCEWAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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